molecular formula C20H17F3N2O2S B2698070 N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478042-42-1

N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2698070
CAS No.: 478042-42-1
M. Wt: 406.42
InChI Key: WNCSHULRLLKVOR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and methoxybenzyl and benzyl substituents. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.

    Attachment of Benzyl Groups: The benzyl groups can be attached through Friedel-Crafts alkylation reactions using benzyl halides in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine, such as 2-methoxybenzylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
  • N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylate
  • N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

Uniqueness

N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxybenzyl and benzyl groups contribute to its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-27-17-8-3-2-6-14(17)11-24-19(26)16-12-28-18(25-16)10-13-5-4-7-15(9-13)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSHULRLLKVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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